![molecular formula C10H10ClN3O B1328053 [5-(4-氯苯基)-1,3,4-恶二唑-2-基]-N-甲基甲胺 CAS No. 1017782-52-3](/img/structure/B1328053.png)

[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-N-甲基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

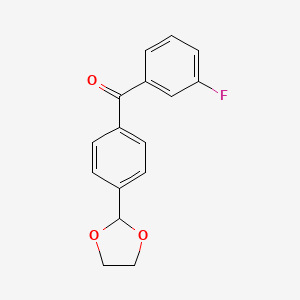

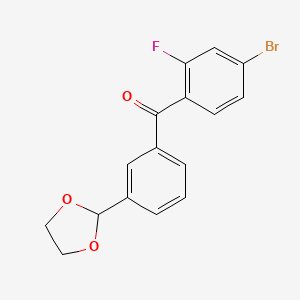

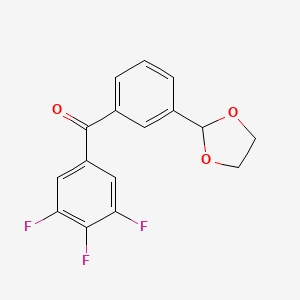

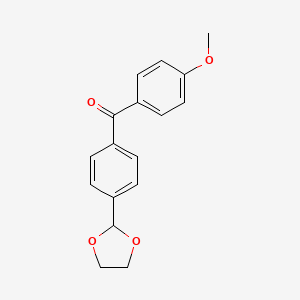

The compound “[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as FT-IR, NMR, and HRMS . The presence of the oxadiazole ring and the chlorophenyl group would be evident in the spectroscopic data .Chemical Reactions Analysis

The chemical reactivity of such compounds would largely depend on the functional groups present in the molecule. The oxadiazole ring is generally stable under normal conditions, but can participate in various reactions under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted based on their structure. For example, the presence of the oxadiazole ring and the chlorophenyl group would likely make the compound relatively non-polar .科学研究应用

Green Chemistry Synthesis

The compound has been synthesized using a green approach , employing a cholinium chloride/urea eutectic mixture as a reaction medium . This method is nature-inspired and environmentally friendly, highlighting the compound’s role in sustainable synthesis practices.

Medicinal Chemistry

As a derivative of 2-aminoimidazole, this compound is part of a class of nitrogen-containing heterocycles with significant importance in medicinal chemistry . It acts as a bioisostere of guanidine, triazoles, and benzamidine, making it a key structural element in various FDA-approved drugs, such as emedastine and astemizole, which are antagonists of the H1 histamine receptor.

Antiviral Activity

Derivatives of this compound, specifically 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, have shown antiviral activity . These derivatives have been synthesized and tested against tobacco mosaic virus, with some showing promising results.

Coordination Chemistry

The 2-aminoimidazole core, which is structurally related to the compound , is extensively employed in coordination chemistry . This application is crucial for creating complex structures with metals for various industrial and research purposes.

Organocatalysis

This compound’s core structure is also used in organocatalysis , which involves the acceleration of chemical reactions by organic catalysts. Its role in this field is vital for developing new synthetic methodologies.

Pharmaceutical Drug Development

The compound’s structural features make it an important pharmacophore in the development of small bioactive molecules . It is particularly relevant in the synthesis of drugs that target the H1 histamine receptor, anthelmintics, and DPP-4 inhibitors for type 2 diabetes mellitus treatment.

作用机制

未来方向

属性

IUPAC Name |

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-12-6-9-13-14-10(15-9)7-2-4-8(11)5-3-7/h2-5,12H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGESIXVBLHONGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601192997 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine | |

CAS RN |

1017782-52-3 |

Source

|

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601192997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone](/img/structure/B1327988.png)